molecular formula C14H13BrO4S B12191548 4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate

4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate

Cat. No.: B12191548
M. Wt: 357.22 g/mol
InChI Key: CVHVIRFULXFXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a bromine atom at the 4-position of the 2-methylphenyl group and a methoxy group attached to the benzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate typically involves the reaction of 4-bromo-2-methylphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

4-Bromo-2-methylphenol+4-Methoxybenzenesulfonyl chlorideBase4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate+HCl\text{4-Bromo-2-methylphenol} + \text{4-Methoxybenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 4-Bromo-2-methylphenol+4-Methoxybenzenesulfonyl chlorideBase​4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The sulfonate group can be reduced to a sulfinate or thiol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of 4-azido-2-methylphenyl 4-methoxybenzenesulfonate or 4-thiocyanato-2-methylphenyl 4-methoxybenzenesulfonate.

    Oxidation: Formation of 4-bromo-2-carboxyphenyl 4-methoxybenzenesulfonate.

    Reduction: Formation of 4-bromo-2-methylphenyl 4-methoxybenzenesulfinate.

Scientific Research Applications

4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfonate group can participate in various binding interactions, influencing the compound’s biological activity. The methoxy group can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methylphenyl 4-methoxybenzenesulfonamide
  • 4-Bromo-2-methylphenyl 4-methoxybenzenesulfinate
  • 4-Bromo-2-methylphenyl 4-methoxybenzenesulfonyl chloride

Uniqueness

4-Bromo-2-methylphenyl 4-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a methoxy group on the aromatic ring enhances its versatility in synthetic applications and potential therapeutic uses.

Properties

Molecular Formula

C14H13BrO4S

Molecular Weight

357.22 g/mol

IUPAC Name

(4-bromo-2-methylphenyl) 4-methoxybenzenesulfonate

InChI

InChI=1S/C14H13BrO4S/c1-10-9-11(15)3-8-14(10)19-20(16,17)13-6-4-12(18-2)5-7-13/h3-9H,1-2H3

InChI Key

CVHVIRFULXFXRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)OS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.